1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine
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Overview
Description
1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine is a compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This specific compound features a piperazine ring substituted with a 2-chlorophenyl group and a 3,7-dimethylocta-2,6-dienyl group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorophenylpiperazine with a suitable allylic halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the allylic halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to ensure the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)piperazine: A related compound with similar structural features but lacking the 3,7-dimethylocta-2,6-dienyl group.
4-(2-chlorophenyl)-1-(2,6-dimethylphenyl)piperazine: Another similar compound with different substituents on the piperazine ring.
Uniqueness
1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine is unique due to the presence of both the 2-chlorophenyl and 3,7-dimethylocta-2,6-dienyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-11H,6,8,12-16H2,1-3H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZLECLIQNWKN-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=C2Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=C2Cl)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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